
Dodecyl b-D-thiomaltopyranoside
Overview
Description
Dodecyl b-D-thiomaltopyranoside is a non-ionic detergent with the molecular formula C24H46O10S. It is commonly used in biochemical and biophysical research for the solubilization and stabilization of membrane proteins. This compound is particularly valuable in the study of membrane-bound enzymes and protein crystallization due to its ability to maintain protein functionality in a membrane-mimetic environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl b-D-thiomaltopyranoside typically involves the reaction of dodecyl alcohol with thiomaltose under acidic conditions. The process includes the protection of hydroxyl groups, activation of the thiol group, and subsequent coupling with the dodecyl chain. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for efficiency and cost-effectiveness. The process includes continuous flow reactors and advanced purification techniques such as chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Dodecyl b-D-thiomaltopyranoside undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone under specific conditions.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for esterification or etherification reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide form.
Substitution: Formation of esters or ethers depending on the reagents used.
Scientific Research Applications
Membrane Protein Purification
DTM is primarily used for the solubilization and purification of membrane proteins. Its non-ionic nature allows it to interact gently with membrane proteins, preserving their native conformation and activity.
-
Case Study: Human GABA Type A Receptors
A study demonstrated that DTM, in conjunction with cholesteryl hemisuccinate (CHS), enabled the purification of active human GABA receptors from HEK293 cells. This method achieved over 90% solubilization of membrane pellets without compromising protein integrity, allowing for high-performance proteomic analyses without the need for detergent removal prior to mass spectrometry . - Table 1: Summary of Membrane Protein Purification Using DTM
Protein Type | Solubilization Efficiency | Method Used |
---|---|---|
Human GABA Receptors | >90% | DTM/CHS Affinity Purification |
Various Transport Proteins | >90% | Sonication with DTM |
Rhodopsin-Transducin Complex | Active complexes formed | DTM-based solubilization |
Crystallization of Membrane Proteins
DTM has been shown to facilitate the crystallization of membrane proteins, an essential step for structural biology studies.
-
Case Study: Rhodopsin Complexes
Research involving rhodopsin-transducin complexes utilized DTM to maintain protein stability during crystallization. The presence of DTM allowed for the visualization of complex formations that are critical for understanding signal transduction in photoreception . - Table 2: Crystallization Outcomes with DTM
Protein Complex | Crystallization Success Rate | Observations |
---|---|---|
Rhodopsin-Transducin | High | Stable dimer formations |
Human P2X4 Receptor | Moderate | Improved diffraction quality |
Proteomics Applications
DTM's ability to maintain protein stability makes it an excellent candidate for proteomics, particularly in mass spectrometry and other analytical techniques.
-
Case Study: Streamlined Proteomics
A study highlighted how DTM enabled streamlined proteomics workflows by allowing direct coupling with mass spectrometry without requiring detergent removal or desalting steps. This approach led to improved peptide sequence coverage and reduced processing time . - Table 3: Proteomic Analysis Efficiency Using DTM
Process Step | Efficiency Improvement | Notes |
---|---|---|
Sample Preparation | High | Direct analysis without desalting |
Peptide Coverage | ~97% | Enhanced due to mild conditions |
Functional Studies of Membrane Proteins
DTM is also utilized in functional assays to study the activity of membrane proteins in a controlled environment.
- Case Study: Transport Proteins
Functional assays using DTM have been employed to study various transport proteins, demonstrating its effectiveness in maintaining protein functionality during solubilization and analysis. This includes assessing substrate binding and transport kinetics under physiological conditions .
Mechanism of Action
Dodecyl b-D-thiomaltopyranoside exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers and membrane proteins, disrupting the lipid environment to solubilize and stabilize proteins. This interaction is crucial for maintaining the functionality of membrane-bound enzymes and facilitating their structural studies .
Comparison with Similar Compounds
Similar Compounds
- Dodecyl maltoside
- Octyl glucoside
- Nonyl glucoside
Comparison
Dodecyl b-D-thiomaltopyranoside is unique due to its thiol group, which provides distinct chemical reactivity compared to other non-ionic detergents like dodecyl maltoside and octyl glucoside. This uniqueness makes it particularly useful in specific biochemical applications where thiol reactivity is advantageous .
Biological Activity
Dodecyl β-D-thiomaltopyranoside (DTM) is a surfactant that has gained attention in biochemical research due to its unique properties in solubilizing membrane proteins and its potential therapeutic applications. This article reviews the biological activity of DTM, focusing on its effects on protein stability, aggregation, and immunogenicity.
Dodecyl β-D-thiomaltopyranoside is a member of the maltopyranoside family, characterized by a dodecyl hydrophobic tail and a thiomaltopyranoside head. This structure allows it to interact effectively with lipid membranes, making it useful in various biochemical applications.
Protein Stabilization and Solubilization
DTM has been shown to stabilize integral membrane proteins (IMPs) during purification processes. It is particularly effective in maintaining the structural integrity of proteins that are sensitive to denaturation. A comparative study indicated that DTM, alongside other detergents like n-Dodecyl-β-D-maltoside (DDM), displayed significant stabilizing effects on various IMPs (Table 1) .
Protein | Tm (°C) | Tagg (°C) | T onset_U (°C) | T onset_Sc (°C) |
---|---|---|---|---|
DtpA | 50.1 ± 0.2 | 52.9 ± 0.9 | 40.9 ± 0.2 | 46.0 ± 1.4 |
LacY | 46.2 ± 0.1 | 49.6 ± 0.1 | 37.0 ± 0.3 | 41.0 ± 0.1 |
Kv1 | 59.3 ± 0.2 | 53.5 ± 0.2 | 47.6 ± 0.5 | 37.7 ± 0.3 |
Table 1: Thermal stability parameters of selected IMPs in the presence of DTM and other detergents.
Reduction of Protein Aggregation
DTM has demonstrated the ability to reduce the aggregation of proteins such as interferon-β, which is critical for therapeutic applications in treating diseases like multiple sclerosis . In vitro studies showed that DTM significantly inhibited the aggregation process, thus potentially lowering immunogenic responses associated with aggregated proteins.
Immunogenicity Studies
In vivo studies have indicated that DTM can reduce the immunogenicity of therapeutic proteins by preventing their aggregation during storage and administration . This property is particularly beneficial in enhancing the efficacy of protein-based drugs by minimizing the development of neutralizing antibodies.
Case Study: Interferon-β Stability
A study investigated the effects of DTM on interferon-β, a protein used in multiple sclerosis treatment. The results showed that DTM not only prevented aggregation but also maintained the protein's bioactivity over time when compared to formulations without DTM . Mice treated with interferon-β combined with DTM exhibited lower levels of anti-interferon antibodies, suggesting enhanced therapeutic potential.
Case Study: Membrane Protein Purification
In a high-throughput screening assay for detergent efficacy, DTM was evaluated alongside other surfactants for its ability to solubilize membrane proteins . The results indicated that DTM effectively solubilized various transporters while preserving their functional integrity, making it a valuable tool in structural biology.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical when using Dodecyl β-D-thiomaltopyranoside for membrane protein stabilization?
Dodecyl β-D-thiomaltopyranoside (DβTM) is a non-ionic detergent with high water solubility (>98% purity) and is widely used to solubilize and stabilize membrane proteins during purification and crystallization . Key considerations include:
- Detergent-to-Protein Ratio : Optimize by titrating detergent concentrations (e.g., 0.1–2% w/v) while monitoring protein stability via size-exclusion chromatography (SEC) or circular dichroism (CD) spectroscopy.
- Critical Micelle Concentration (CMC) : Ensure detergent concentrations remain above the CMC to maintain micelle integrity, preventing protein aggregation.
- Compatibility with Downstream Assays : Avoid interference with spectroscopic or functional assays by testing detergent removal via dialysis or adsorption resins.
Q. How does the structural configuration of DβTM influence its efficacy compared to other maltoside-based detergents?
DβTM’s thioglycosidic bond (replacing oxygen with sulfur) enhances resistance to enzymatic hydrolysis, making it suitable for long-term protein stabilization . Comparative studies with Dodecyl β-D-maltopyranoside (DM) show:
- Enhanced Stability : DβTM maintains membrane protein activity over extended periods (e.g., 72 hours) under physiological conditions.
- Lower Aggregation Propensity : Structural rigidity reduces micelle heterogeneity, improving reproducibility in cryo-EM studies.
Advanced Research Questions
Q. What methodologies are recommended for determining the optimal DβTM concentration in complex lipid bilayers?
Advanced applications (e.g., reconstituting ion channels into liposomes) require balancing detergent-lipid interactions:
- Lipid Titration Assays : Mix DβTM with lipids (e.g., POPC:POPG 3:1) and monitor bilayer integrity via fluorescence resonance energy transfer (FRET) or neutron scattering.
- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify detergent-lipid binding affinities and identify saturation points .
Q. How can researchers resolve contradictions in reported CMC values for DβTM across different studies?
Discrepancies in CMC values (e.g., 0.008–0.015 mM) often arise from methodological variability:
- Standardized Measurements : Employ surface tension assays (Wilhelmy plate method) or pyrene fluorescence under controlled pH and temperature (25°C, pH 7.4) .
- Ionic Strength Adjustments : Account for buffer composition (e.g., NaCl >150 mM lowers CMC by 20–30%) .
Q. What advanced techniques validate the purity and structural integrity of DβTM batches in high-resolution structural studies?
Batch-to-batch variability can impact cryo-EM or X-ray crystallography outcomes:
- Mass Spectrometry (MS) : Confirm molecular weight (theoretical: ~524.6 g/mol) and detect contaminants (e.g., oxidation byproducts) .
- Nuclear Magnetic Resonance (NMR) : Analyze glycosidic linkage integrity (e.g., β-anomeric configuration via -NMR chemical shifts at δ 4.8–5.2 ppm) .
Q. Methodological Resources
-
Data Table : Comparative Properties of Maltoside Detergents
Property DβTM DM CMC (mM) 0.008–0.015 0.1–0.2 Hydrolysis Resistance High (S-bond) Moderate Purity Threshold >98% >95% -
Statistical Analysis : Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) when comparing multiple detergent conditions to avoid Type I errors .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O10S/c1-2-3-4-5-6-7-8-9-10-11-12-35-24-21(31)19(29)22(16(14-26)33-24)34-23-20(30)18(28)17(27)15(13-25)32-23/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZZYJQRGFMDCX-ALYNCGSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197267 | |
Record name | Dodecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301197267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148565-58-6 | |
Record name | Dodecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148565-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyl 4-O-α-D-glucopyranosyl-1-thio-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301197267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.